molecular formula C15H18BrNO3 B2510747 Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 816464-47-8

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B2510747
CAS No.: 816464-47-8
M. Wt: 340.217
InChI Key: OSQAJYMKZQIYPK-UHFFFAOYSA-N
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Description

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H18BrNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromoacetyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would yield an alcohol.

Scientific Research Applications

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine core but different substituents, used in research for its effects on neurotransmitter release.

    N-Boc-4-piperidineacetaldehyde: Another piperidine derivative used as a building block in organic synthesis.

Uniqueness

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate is unique due to the presence of both the bromoacetyl and benzyl groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research.

Properties

IUPAC Name

benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAJYMKZQIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)CBr)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Diazo-acetyl)-piperidine-1-carboxylic acid benzyl ester (44 g, 0.15 mol) in EtOAc (300 mL) was cooled to 0° C. The solution was treated with 33% HBr/HOAc (75 mL, 0.42 mol) over 15 min and stirred at ambient temperature for 2 hours. The mixture was slowly treated with saturated NaHCO3 solution (300 mL) until pH was neutral or slightly basic and filtered. The solution was dried over MgSO4 and subjected to a 330 g SiO2 COMBIFLASH column (0-100% EtOAc-hexanes gradient) to afford 4-(2-bromo-acetyl)-piperidine-1-carboxylic acid benzyl ester (38.1 g, 81%): MS (ESI) m/z 341 [M+H]+.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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